![molecular formula C22H18FN3O6 B2562939 ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate CAS No. 877657-31-3](/img/no-structure.png)

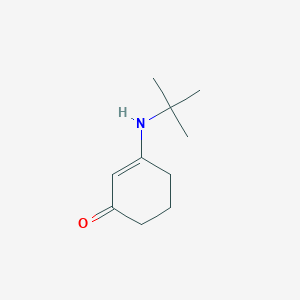

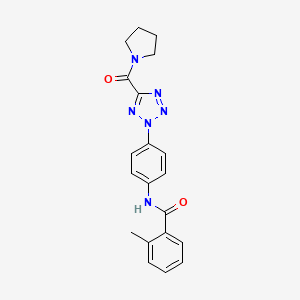

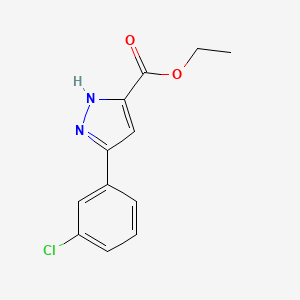

ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

- Compound 1 (ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate) has demonstrated lipid-lowering effects. Specifically, it significantly reduces triglyceride content in the aorta and also shows a 39% reduction in cholesterol content .

- The 3-halo (meta; C-3) and 2-halo (ortho; C-2) substituted phenyl derivatives of this compound exhibit improved anti-tubercular activity compared to the 4-halo (para; C-4) substituted derivatives .

- Ethyl (4-fluorobenzoyl)acetate serves as a precursor in condensation reactions with diamines via C-C bond cleavage. These reactions lead to the synthesis of benzimidazoles and perimidines, which have potential use as antimalarial treatments .

- The broader class of pyrazolo[3,4-b]pyridines (to which our compound belongs) has been extensively studied. These compounds exhibit diverse biological activities due to their structural similarity to purine bases (adenine and guanine). Over 300,000 structures of 1 H -pyrazolo[3,4-b]pyridines have been described, with applications spanning various targets .

- While not directly related to our compound, trifluoromethylpyridines serve as a key structural motif in active agrochemical and pharmaceutical ingredients. Their synthesis and applications have been explored extensively .

- The nature of substituents at various positions (N1, C3, C4, C5, and C6) significantly influences the biological activity of 1 H -pyrazolo[3,4-b]pyridines. Researchers have investigated these relationships to identify potential therapeutic uses .

Cardiovascular Health and Lipid Regulation

Antitubercular Activity

Synthesis of Benzimidazoles and Perimidines

Biomedical Applications of Pyrazolo[3,4-b]pyridines

Trifluoromethylpyridines in Agrochemicals and Pharmaceuticals

Substitution Patterns and Biological Activity

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate involves the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate to form ethyl 2-(4-fluorophenyl)-3-oxobutanoate. This intermediate is then reacted with 3-amino-2-(2-oxo-2,3-dihydro-1H-benzofuran-5-yl)propanoic acid to form ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate.", "Starting Materials": [ "4-fluorobenzaldehyde", "ethyl acetoacetate", "3-amino-2-(2-oxo-2,3-dihydro-1H-benzofuran-5-yl)propanoic acid" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 2-(4-fluorophenyl)-3-oxobutanoate.", "Step 2: Reaction of ethyl 2-(4-fluorophenyl)-3-oxobutanoate with 3-amino-2-(2-oxo-2,3-dihydro-1H-benzofuran-5-yl)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to form ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate." ] } | |

CAS RN |

877657-31-3 |

Product Name |

ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate |

Molecular Formula |

C22H18FN3O6 |

Molecular Weight |

439.399 |

IUPAC Name |

ethyl 2-[[2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]acetate |

InChI |

InChI=1S/C22H18FN3O6/c1-2-31-18(28)11-24-17(27)12-25-19-15-5-3-4-6-16(15)32-20(19)21(29)26(22(25)30)14-9-7-13(23)8-10-14/h3-10H,2,11-12H2,1H3,(H,24,27) |

InChI Key |

WYFFGQGBPNQABQ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CNC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)F)OC4=CC=CC=C42 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

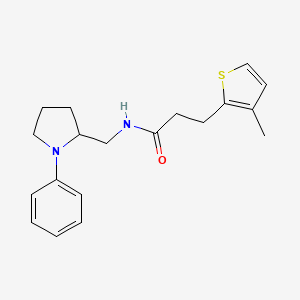

![6-(2,5-Dimethoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2562858.png)

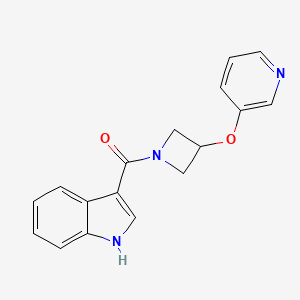

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide](/img/structure/B2562859.png)

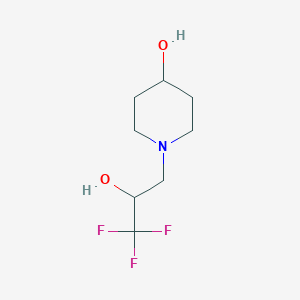

![[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2562875.png)